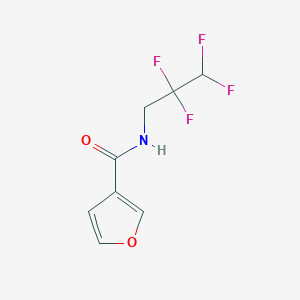![molecular formula C20H18F2N2O B7634642 N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide, also known as DAPIA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases can lead to changes in gene expression and cell death.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. This compound has also been shown to have anti-inflammatory effects, as well as antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to have potent anticancer activity in various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, indicating the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide, including:
1. Further investigation of its mechanism of action, particularly in relation to its inhibition of topoisomerase II and histone deacetylases.
2. Development of new synthetic methods for this compound to improve its yield and purity.
3. Evaluation of its safety and efficacy in animal models of cancer.
4. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
5. Exploration of its potential use in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications, particularly in the treatment of cancer. Further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide involves several steps, including the condensation of 3,4-difluorobenzaldehyde with 4-amino-N,N-dimethylpentan-2-amine to form the intermediate compound. This intermediate is then reacted with isoquinoline-4-carboxylic acid to form this compound. The synthesis of this compound has been reported in several scientific publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has been used in scientific research for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c1-13(6-7-14-8-9-18(21)19(22)10-14)24-20(25)17-12-23-11-15-4-2-3-5-16(15)17/h2-5,8-13H,6-7H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXCYNAIKDZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)NC(=O)C2=CN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)